molecular formula C24H32N6O8 B14205526 L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid CAS No. 840519-28-0

L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid

Cat. No.: B14205526
CAS No.: 840519-28-0
M. Wt: 532.5 g/mol
InChI Key: RFENHUAVQORFKJ-JPLJXNOCSA-N
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Description

L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid: is a peptide composed of four amino acids: tyrosine, valine, histidine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives or protecting group reagents.

Major Products:

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an enzyme inhibitor or activator, depending on its sequence and structure.

Comparison with Similar Compounds

    L-Tyrosyl-L-valyl-L-histidyl-L-glutamic acid: Similar structure but with glutamic acid instead of aspartic acid.

    L-Tyrosyl-L-valyl-L-histidyl-L-serine: Similar structure but with serine instead of aspartic acid.

Uniqueness: L-Tyrosyl-L-valyl-L-histidyl-L-aspartic acid is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and interactions. The presence of aspartic acid, for instance, can influence the peptide’s charge and solubility, affecting its behavior in biological systems.

Properties

CAS No.

840519-28-0

Molecular Formula

C24H32N6O8

Molecular Weight

532.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C24H32N6O8/c1-12(2)20(30-21(34)16(25)7-13-3-5-15(31)6-4-13)23(36)28-17(8-14-10-26-11-27-14)22(35)29-18(24(37)38)9-19(32)33/h3-6,10-12,16-18,20,31H,7-9,25H2,1-2H3,(H,26,27)(H,28,36)(H,29,35)(H,30,34)(H,32,33)(H,37,38)/t16-,17-,18-,20-/m0/s1

InChI Key

RFENHUAVQORFKJ-JPLJXNOCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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